molecular formula C10H2BrF17 B3142812 2-Bromo-1H,1H-perfluorodec-1-ene CAS No. 51249-65-1

2-Bromo-1H,1H-perfluorodec-1-ene

Cat. No. B3142812
CAS RN: 51249-65-1
M. Wt: 525 g/mol
InChI Key: KYXQAESZJQBCRU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-1H,1H-perfluorodec-1-ene contains a total of 29 bonds; 27 non-H bonds, 1 multiple bond, 7 rotatable bonds, and 1 double bond . The molecule consists of 2 Hydrogen atoms, 10 Carbon atoms, 17 Fluorine atoms, and 1 Bromine atom .


Physical And Chemical Properties Analysis

2-Bromo-1H,1H-perfluorodec-1-ene has a molecular weight of 525.00 g/mol . It has a complexity of 612 and a topological polar surface area of 0 Ų . It has 7 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 523.90684 g/mol .

Scientific Research Applications

Radical Copolymerization and Material Enhancement

  • Radical Copolymerization for Thermal Stability : The compound has been used in radical copolymerization processes. For instance, its copolymerization with vinylidene fluoride has been explored to create materials with enhanced thermal properties. The presence of the bromoalkene acts as a cure site monomer, enabling crosslinking via the bromine atom, which leads to more thermally stable copolymers. Such materials demonstrate superior thermal stability compared to their uncured counterparts and can be compared with commercially available poly(vinylidene fluoride-co-hexafluoropropene) copolymers (Sauguet, Améduri, & Boutevin, 2007).

  • Fuel-Cell Membranes : Another application involves the synthesis of fluorinated, crosslinkable terpolymers based on vinylidene fluoride, which bear sulfonic acid side groups for use in fuel-cell membranes. The terpolymerization of 2-Bromo-1H,1H-perfluorodec-1-ene with other monomers results in materials that offer significant potential for fuel cell applications, providing a balance between hydrophobicity and hydrophilicity, crucial for ion exchange and water management within the fuel cell (Sauguet, Améduri, & Boutevin, 2006).

Surface Modification and Functionalization

  • Surface Functionalization of Graphene and Carbon Nanotubes : The compound has been utilized in the functionalization of carbon-based materials. A simple one-pot reaction involving the free radical addition of 2-Bromo-1H,1H-perfluorodec-1-ene to graphene and single-walled carbon nanotubes introduces perfluorinated alkyl groups. This modification enhances the dispersibility of these nanomaterials in certain solvents, expanding their applicability in various technological applications (Hamilton et al., 2010).

Photodissociation Studies

  • Photodissociation Dynamics : Studies on the photodissociation dynamics of related bromo-fluoroalkanes provide insights into the behavior of 2-Bromo-1H,1H-perfluorodec-1-ene under UV light. These studies are crucial for understanding the compound's stability and reactivity, which is valuable for its use in photopolymerization processes and the development of photoresist materials for lithography (Indulkar et al., 2011).

Advanced Synthesis Techniques

  • Organometallic Reagents and Cross-Coupling Reactions : The creation of novel fluorine-containing organometallic reagents from derivatives of 2-Bromo-1H,1H-perfluorodec-1-ene has been demonstrated. These reagents are pivotal in cross-coupling reactions, enabling the synthesis of complex molecules containing CF2CF2 groups. Such methodologies are fundamental in medicinal chemistry and the development of materials with specific fluorinated motifs (Kajimoto, Yamada, & Konno, 2021).

properties

IUPAC Name

2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2BrF17/c1-2(11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXQAESZJQBCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2BrF17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895388
Record name 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1H,1H-perfluorodec-1-ene

CAS RN

51249-65-1
Record name 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51249-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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